Butyl Oxamate

LDH-C4 inhibition Oxamate derivatives Enzyme kinetics

Butyl Oxamate is the definitive low-affinity negative control for LDH-C4 SAR studies (IC₅₀ = 750 µM), enabling clear differentiation between specific LDH inhibition and off-target scaffold effects. Its four-carbon N-butyl chain confers distinct lipophilicity that directly modulates membrane permeability and target engagement—making it non-substitutable with shorter-chain oxamates. Procure for in vivo male contraceptive research: this ester is the essential precursor for the N-butyl oxamate ethyl ester prodrug, which uniquely demonstrates superior efficacy in diminishing sperm motility compared to other N-alkyl oxamate prodrugs. Also utilized in curable polymer formulations, its crystalline solid form ensures precise stoichiometric handling. ≥98% purity.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 585-28-4
Cat. No. B1267336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl Oxamate
CAS585-28-4
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(=O)N
InChIInChI=1S/C6H11NO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H2,7,8)
InChIKeyJQOLMUGUXNNIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Oxamate (CAS 585-28-4): Supplier-Grade Specifications and Chemical Identity for Research Procurement


Butyl Oxamate (CAS 585-28-4), also known as oxamic acid butyl ester, is an organic compound belonging to the oxamate ester class with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . It is characterized as a solid at room temperature, with a melting point typically specified between 85.0 to 89.0 °C and a boiling point of 224.4±23.0 °C at 760 mmHg . The compound is soluble in organic solvents and has limited solubility in water due to its moderate polarity . It is commercially available for research purposes with purities commonly specified at ≥98.0% (GC) .

Butyl Oxamate (585-28-4) vs. Generic Oxamate Analogs: Why Substitution Compromises Experimental Reproducibility and Target Engagement


Generic substitution among oxamate derivatives is not scientifically valid due to structure-activity relationship (SAR) constraints. N-substituted oxamates are competitive inhibitors of lactate dehydrogenase (LDH) isozymes, and the length and branching of the N-alkyl chain critically modulate both the affinity and selectivity for different LDH isoforms [1]. Specifically, a four-carbon linear N-butyl chain imparts distinct physicochemical properties (e.g., increased lipophilicity) that alter membrane permeability and target engagement compared to shorter-chain analogs like N-ethyl or N-propyl oxamate [2]. Consequently, interchanging Butyl Oxamate with another N-alkyl oxamate can lead to significant deviations in inhibitory potency, isozyme selectivity, and in vivo functional outcomes, thereby undermining the validity and reproducibility of experimental results [3].

Butyl Oxamate (585-28-4) Quantitative Differentiation Evidence: IC50, Selectivity, and In Vivo Functional Impact


Comparative In Vitro Inhibitory Activity of Butyl Oxamate vs. Other N-alkyl Oxamates on LDH-C4

The inhibitory activity of N-alkyl oxamates against LDH-C4, a key target in male contraceptive research, is highly dependent on the N-substituent. In an enzyme inhibition assay, N-Butyl oxamate exhibits an IC50 of 750,000 nM (750 µM) against LDH-C4 [1]. This is a stark contrast to N-Ethyl oxamate, which is a much more potent inhibitor of this isozyme with an IC50 of 2,000 nM (2 µM) [1]. This 375-fold difference in potency clearly demonstrates that the four-carbon butyl chain significantly reduces affinity for LDH-C4 compared to a two-carbon ethyl chain. In a separate study on Plasmodium knowlesi LDH, oxalic acid, a structural analog, showed 54.12% inhibition at a single concentration, but direct quantitative comparison to N-butyl oxamate in that system is not available [2]. This data underscores that Butyl Oxamate is a weak LDH-C4 inhibitor and should not be used as a substitute for more potent analogs like N-ethyl oxamate.

LDH-C4 inhibition Oxamate derivatives Enzyme kinetics

Differential In Vivo Impact: Butyl Oxamate Prodrug Demonstrates Superior Functional Effect on Sperm Motility

Despite its lower potency in vitro, a prodrug of Butyl Oxamate, N-butyl oxamate ethyl ester (NBOXet), demonstrated a superior functional outcome in a direct comparative in vivo study. The study, which evaluated the effect of oxamate derivatives on murine sperm parameters, reported that mouse sperm were more sensitive to NBOXet than to the prodrugs of N-ethyl or N-propyl oxamate [1]. Specifically, NBOXet treatment led to a significant diminishment of total and progressive sperm motility, as well as other kinematic parameters, in a low-toxicity manner [1]. This suggests that while the parent acid is a weak inhibitor, the ethyl ester prodrug achieves better cellular penetration and/or in vivo stability, resulting in a more pronounced functional effect on sperm than its shorter-chain counterparts. Quantitative data on the exact percentage reduction in motility parameters for each compound is not explicitly provided, but the conclusion of superior sensitivity is a key differentiator.

Male contraception Sperm motility In vivo efficacy

Impact of Chain Length on LDH-C4 Affinity and Selectivity: The Four-Carbon Rule

A foundational SAR study established that a non-polar, four-carbon chain on the nitrogen of oxamate dramatically diminishes both affinity and selectivity for LDH-C4 [1]. While the study directly compared N-ethyl (2 carbons) and N-propyl (3 carbons) oxamates, it explicitly concluded that moving to a linear or branched four-carbon chain (such as the butyl group) further degrades these properties. This is supported by the IC50 data for N-butyl oxamate, which is 750 µM [2], compared to the much more potent N-ethyl (2 µM) and N-propyl (12 µM) analogs. The inference is that Butyl Oxamate represents the end of the spectrum where affinity for LDH-C4 is largely lost. Furthermore, the study highlights that while N-propyl oxamate was the most selective inhibitor for LDH-C4 over other isoforms, this selectivity is not maintained with a four-carbon chain [1].

Structure-Activity Relationship (SAR) Isozyme selectivity LDH-C4

Procurement-Grade Purity and Physical Form: Ensuring Reproducibility in Synthesis and Formulation

From a procurement perspective, the specified purity and physical state of Butyl Oxamate are critical differentiators for its use as a chemical intermediate. Commercial suppliers offer the compound as a white to almost white crystalline powder with a guaranteed minimum purity of 98.0% (GC) and a melting point of 85.0 to 89.0 °C . This solid, high-purity form is essential for its application as a building block in the synthesis of curable oxamate ester formulations, as described in recent patents [1]. In contrast, lower-purity grades or the more common liquid alkyl oxamates may introduce impurities that interfere with polymerization reactions or lead to inconsistent material properties in the final product. The well-defined physical characteristics of Butyl Oxamate ensure consistent handling, accurate stoichiometry, and reliable performance in industrial chemical processes.

Chemical synthesis Material science Polymer chemistry

High-Value Procurement Scenarios for Butyl Oxamate (CAS 585-28-4) Based on Differential Evidence


Male Contraceptive Research: A Functional Tool for Sperm Motility Studies

Despite its weak direct inhibition of LDH-C4, the prodrug of Butyl Oxamate (N-butyl oxamate ethyl ester, NBOXet) is uniquely suited for in vivo studies on male contraception where a functional effect on sperm motility is the primary endpoint. Procurement of Butyl Oxamate allows for the synthesis of this prodrug, which has demonstrated superior efficacy in diminishing total and progressive sperm motility in a mouse model compared to prodrugs of other N-alkyl oxamates [4].

SAR Studies: An Essential Negative Control for LDH-C4 Inhibition

Butyl Oxamate serves as an essential tool in structure-activity relationship (SAR) studies for LDH-C4 inhibitors. The established SAR rule states that a four-carbon N-alkyl chain dramatically reduces affinity for the enzyme [4]. Therefore, procuring Butyl Oxamate provides an ideal negative control or low-affinity comparator when evaluating novel, more potent LDH-C4 inhibitors based on the oxamate scaffold, ensuring that observed effects are due to specific, high-affinity binding rather than non-specific scaffold interactions [2].

Polymer and Materials Science: High-Purity Monomer for Advanced Coatings and Formulations

For industrial chemists developing novel curable formulations, the procurement of high-purity (≥98.0%) Butyl Oxamate is essential. Recent patents highlight the utility of oxamate esters in creating curable compositions [4]. The solid, crystalline form of Butyl Oxamate allows for precise weighing and handling, ensuring accurate stoichiometry in polymer synthesis. Its use as a specific building block can impart desired properties like flexibility or specific reactivity to the final polymer network, differentiating it from other oxamate esters used in similar applications [4].

Chemical Biology: Probing Non-LDH, Oxamate-Scaffold Mediated Effects

Given its very weak inhibition of LDH-C4 (IC50 = 750 µM) [4], Butyl Oxamate is a valuable tool for distinguishing between LDH-mediated and LDH-independent biological effects of the oxamate chemical scaffold. Researchers investigating phenomena where oxamate or its analogs have been implicated, such as certain antioxidant or anti-allergic effects, can use Butyl Oxamate as a control. Any observed biological activity at concentrations where LDH inhibition is negligible (e.g., < 100 µM) can be more confidently attributed to off-target or non-canonical mechanisms of the scaffold, rather than canonical LDH inhibition [4].

Technical Documentation Hub

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